

Estriol-d3: A Technical Guide to Commercial Sources and Laboratory Applications

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Compound of Interest

Compound Name: *Estriol-d3*
Cat. No.: *B11838023*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Estriol-d3**, a crucial internal standard for the accurate quantification of estriol in various biological matrices. It also details a representative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a cornerstone technique in clinical and research settings.

Commercial Availability of Estriol-d3

Estriol-d3 is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key information from some of the prominent commercial sources. Researchers are advised to request a certificate of analysis from the supplier for lot-specific details.

Supplier	Product Name/Synonym	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Isotopic Enrichment	Available Quantities
LGC Standards	Estriol-d3	79037-36-8	C ₁₈ H ₂₁ D ₃ O ₃	291.40	>95% (HPLC)[1]	1 mg, 10 mg[1][2]
Cambridge Isotope Laboratories, Inc.	Estriol (2,4,16-D ₃ , 98%)	2687960-79-6	C ₁₈ H ₂₁ D ₃ O ₃	291.40	Chemical Purity: 96% [3]	5 mg[3]
Santa Cruz Biotechnology, Inc.	Estriol-d3	79037-36-8	C ₁₈ H ₂₁ D ₃ O ₃	291.40	Not specified	Not specified[4]
MedChem Express	Estriol-d3	Not specified	Not specified	Not specified	Not specified	Inquire for details[5][6]
Invivochem	Estriol-d3	79037-36-8	Not specified	Not specified	≥98%[7]	1 mg, Other sizes available[7]

Application of Estriol-d3 as an Internal Standard in LC-MS/MS

Deuterium-labeled steroids like **Estriol-d3** are the gold standard for internal standards in quantitative mass spectrometry assays.[5] Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for any analyte loss during the analytical process.

Representative Experimental Protocol: Quantification of Estriol in Human Serum

The following protocol is a synthesized example based on established methods for the analysis of estrogens in serum using LC-MS/MS with a deuterated internal standard.[8][9][10][11][12]

1. Sample Preparation (Liquid-Liquid Extraction)

- To 200 μ L of serum, calibrator, or quality control sample in a glass tube, add 50 μ L of **Estriol-d3** internal standard solution (concentration to be optimized based on the expected analyte concentration range).
- Vortex mix and allow to equilibrate for 15 minutes at room temperature.
- Add 1 mL of methyl tert-butyl ether (MTBE), vortex vigorously for 1 minute.[10]
- Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 or Phenyl reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size) is commonly used for steroid separation.[9]
- Mobile Phase A: 0.1% Formic acid in water (or a buffer like ammonium fluoride).
- Mobile Phase B: 0.1% Formic acid in methanol.
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The exact gradient profile needs to be optimized for the specific column and analytes.
- Flow Rate: 0.2-0.5 mL/min.

- Injection Volume: 10-50 μL .^[9]
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is often used for estrogen analysis.^[9]
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both estriol and **Estriol-d3**. These transitions need to be determined by infusing the pure standards into the mass spectrometer.

3. Data Analysis

- The peak area of the estriol analyte is divided by the peak area of the **Estriol-d3** internal standard for each sample.
- A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
- The concentration of estriol in the unknown samples is then determined from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of estriol using **Estriol-d3** as an internal standard.

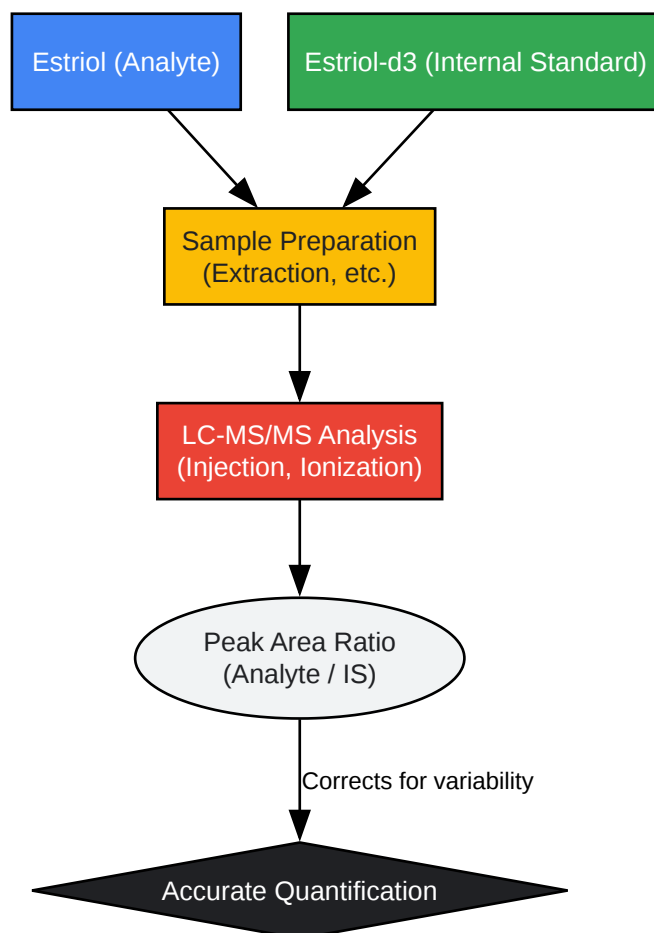


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Caption: Workflow for Estriol quantification using **Estriol-d3**.

Logical Relationship of Internal Standard Use

The use of a stable isotope-labeled internal standard like **Estriol-d3** is fundamental to achieving accurate and precise quantification in mass spectrometry. The following diagram illustrates the logical relationship.



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Caption: Logic of using an internal standard for quantification.

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